molecular formula C8H4ClF3N4S B13748945 3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13748945
M. Wt: 280.66 g/mol
InChI Key: LQOHPFCJHVAHGU-UHFFFAOYSA-N
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Description

3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a pyridine ring substituted with chlorine and trifluoromethyl groups, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the pyridine and thiadiazole rings followed by their coupling. One common method involves the reaction of 6-chloro-3-(trifluoromethyl)pyridine-2-amine with thiocarbonyl compounds under specific conditions to form the thiadiazole ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential pharmaceutical agent due to its unique chemical structure and biological activities.

    Industry: In the agrochemical industry, it is used in the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the combination of the pyridine and thiadiazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H4ClF3N4S

Molecular Weight

280.66 g/mol

IUPAC Name

3-[6-chloro-3-(trifluoromethyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C8H4ClF3N4S/c9-4-2-1-3(8(10,11)12)5(14-4)6-15-7(13)17-16-6/h1-2H,(H2,13,15,16)

InChI Key

LQOHPFCJHVAHGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)C2=NSC(=N2)N)Cl

Origin of Product

United States

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